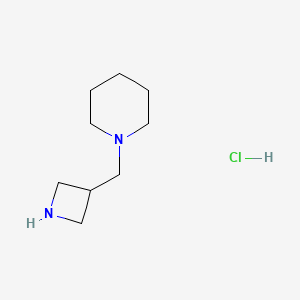
1-(Azetidin-3-ylmethyl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Azetidin-3-yl)methyl]piperidine hydrochloride is a compound that features a combination of azetidine and piperidine rings. Azetidine is a four-membered nitrogen-containing heterocycle, while piperidine is a six-membered nitrogen-containing heterocycle. The hydrochloride form of this compound is often used to enhance its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(azetidin-3-yl)methyl]piperidine hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the piperidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and scalable reaction conditions. The Suzuki–Miyaura cross-coupling reaction is one such method used for the diversification of novel heterocyclic amino acid derivatives .
化学反応の分析
反応の種類
1-(アゼチジン-3-イルメチル)ピペリジン塩酸塩は、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するN-酸化物に酸化することができます。
還元: 還元反応により、アゼチジン環またはピペリジン環をそれぞれ対応する飽和形に変換することができます。
置換: 求核置換反応により、アゼチジン環またはピペリジン環にさまざまな官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
置換: ハロアルカンやアシルクロリドなどの試薬は、塩基性条件下で置換反応を行うために使用することができます。
生成される主な生成物
これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はN-酸化物を生成する可能性があり、還元は完全に飽和したアゼチジンまたはピペリジン誘導体を生成する可能性があります .
4. 科学研究への応用
1-(アゼチジン-3-イルメチル)ピペリジン塩酸塩には、次のものを含むいくつかの科学研究への応用があります。
化学: これは、より複雑なヘテロ環化合物の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、その独特の構造のために、酵素阻害や受容体結合の研究に使用することができます。
科学的研究の応用
1-[(Azetidin-3-yl)methyl]piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of polymers and other industrial materials.
作用機序
1-(アゼチジン-3-イルメチル)ピペリジン塩酸塩の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。アゼチジン環とピペリジン環は、天然の基質またはリガンドを模倣することができ、この化合物が活性部位に結合して生物活性を調節することを可能にします。 この相互作用は、標的に応じて、特定の経路の阻害または活性化につながる可能性があります .
6. 類似の化合物との比較
類似の化合物
- 1-(アゼチジン-3-イル)ピペリジン塩酸塩
- 1-(3-アゼチジニル)ピペリジン二塩酸塩
独自性
1-(アゼチジン-3-イルメチル)ピペリジン塩酸塩は、構造内にアゼチジン環とピペリジン環の両方があるため、ユニークです。この二重環系は、さまざまな生物活性を持つ新しい化合物の開発のための汎用性の高い足場を提供します。
類似化合物との比較
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle used in various synthetic applications.
Piperidine: A six-membered nitrogen-containing heterocycle widely used in medicinal chemistry.
Oxetane: A four-membered oxygen-containing heterocycle with similar reactivity to azetidine.
Uniqueness
1-[(Azetidin-3-yl)methyl]piperidine hydrochloride is unique due to the combination of azetidine and piperidine rings in its structure. This dual-ring system provides a unique set of chemical and biological properties, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C9H19ClN2 |
|---|---|
分子量 |
190.71 g/mol |
IUPAC名 |
1-(azetidin-3-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H18N2.ClH/c1-2-4-11(5-3-1)8-9-6-10-7-9;/h9-10H,1-8H2;1H |
InChIキー |
VMPVLGJQNQKQLP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC2CNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]methanol](/img/structure/B11720797.png)

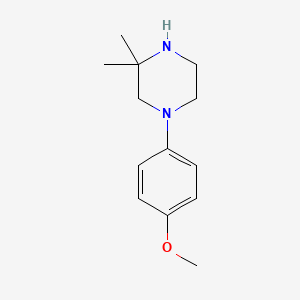



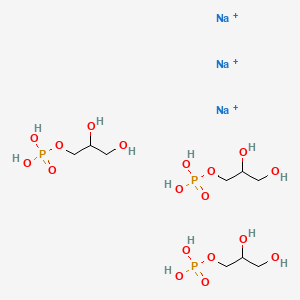
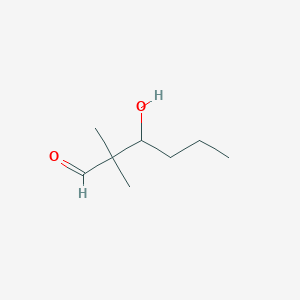
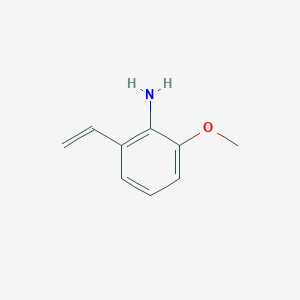


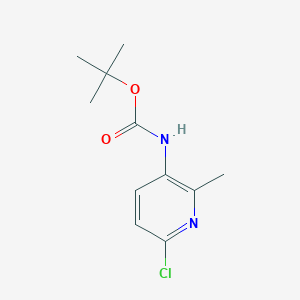
![(1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol](/img/structure/B11720877.png)

